![molecular formula C9H12F2O2 B13452441 3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
3,3-Difluorospiro[3.4]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorospiro[34]octane-1-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring followed by the introduction of the fluorine atoms. One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
3,3-Difluorospiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 3,3-Difluorospiro[3.4]octane-1-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The spirocyclic structure also contributes to the compound’s unique reactivity and stability, influencing its behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
- 1,1-Difluorospiro[2.5]octane-4-carboxylic acid
- 1,1-Difluorospiro[2.5]octane-5-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comparison: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid stands out due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration can result in different reactivity patterns and binding affinities compared to other similar compounds. The unique arrangement of the spirocyclic ring and fluorine atoms can also influence the compound’s physical and chemical properties, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C9H12F2O2 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
3,3-difluorospiro[3.4]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-6(7(12)13)8(9)3-1-2-4-8/h6H,1-5H2,(H,12,13) |
Clé InChI |
KRHMQWWKUDMWNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(CC2(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


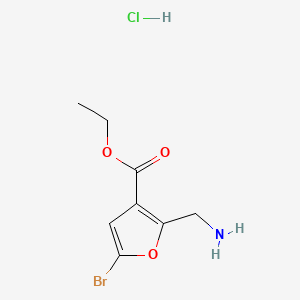
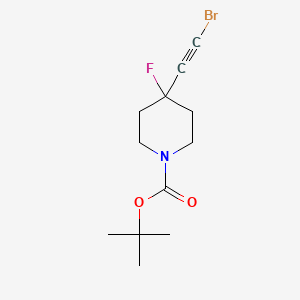

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
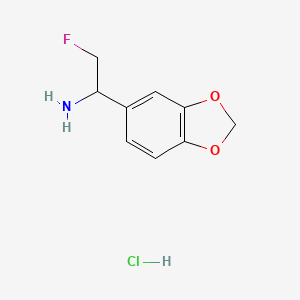
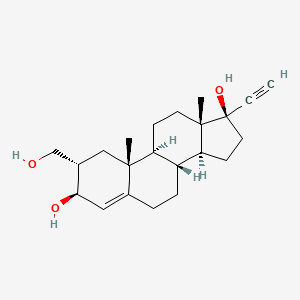
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

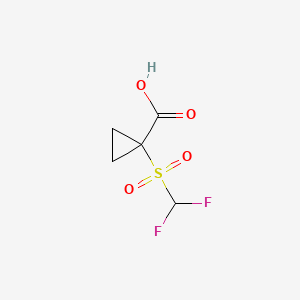

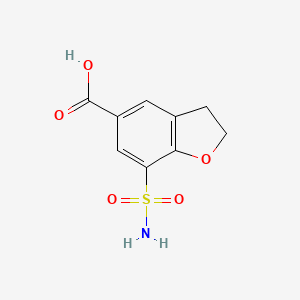
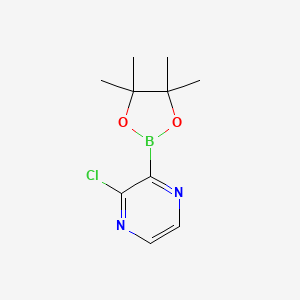
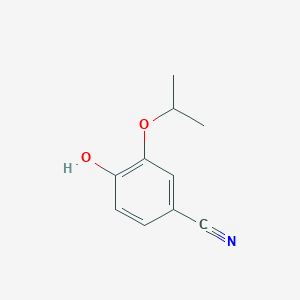
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
